molecular formula C12H18BrN B13322882 [(4-Bromophenyl)methyl](3-methylbutyl)amine

[(4-Bromophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13322882
M. Wt: 256.18 g/mol
InChI Key: MLSMWAYDNPJGJI-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the para position and a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (4-Bromophenyl)methylamine can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylmethylamine.

    Substitution: Formation of substituted benzylamines, such as hydroxyl or cyano derivatives.

Scientific Research Applications

(4-Bromophenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Bromophenyl)methylamine can be compared with other similar compounds, such as:

    (4-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorophenyl)methylamine: Similar structure but with a fluorine atom instead of bromine.

    (4-Methylphenyl)methylamine: Similar structure but with a methyl group instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the benzyl group.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H18BrN/c1-10(2)7-8-14-9-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3

InChI Key

MLSMWAYDNPJGJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=C(C=C1)Br

Origin of Product

United States

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